molecular formula C10H5N3O2S2 B5507489 2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione

2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5507489
M. Wt: 263.3 g/mol
InChI Key: POHQXTLOKNHKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that contains both a thiadiazole and an isoindole moiety

Mechanism of Action

Target of Action

The primary targets of Oprea1_526367 are yet to be identified . The compound’s interaction with these targets plays a crucial role in its overall mechanism of action. Understanding these targets can provide insights into the compound’s therapeutic potential and the biological processes it may influence.

Mode of Action

The mode of action of Oprea1_526367 involves its interaction with its primary targets . These interactions can lead to various changes within the cell, influencing cellular processes and potentially leading to therapeutic effects.

Biochemical Pathways

Oprea1_526367 likely affects multiple biochemical pathways . These pathways could include metabolic sequences, enzymatic conversions, and gene expression among others. The downstream effects of these pathway alterations could have significant impacts on cellular function and overall health .

Pharmacokinetics

The pharmacokinetics of Oprea1_526367, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability . These properties can influence the compound’s therapeutic potential and safety profile. Detailed information on the pharmacokinetics of oprea1_526367 is currently limited .

Result of Action

The molecular and cellular effects of Oprea1_526367’s action are dependent on its interactions with its targets and its influence on biochemical pathways . These effects could range from changes in cellular metabolism to alterations in gene expression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_526367 . These factors could include the cellular environment, the presence of other compounds, and various external conditions. Understanding these influences can help optimize the use of Oprea1_526367 and enhance its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoindole derivatives with thiadiazole precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the isoindole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

2-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential anticancer properties, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) dodecanethioate
  • 2-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio succinic acid

Uniqueness

2-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of thiadiazole and isoindole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2S2/c14-7-5-3-1-2-4-6(5)8(15)13(7)9-11-12-10(16)17-9/h1-4H,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHQXTLOKNHKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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